![molecular formula C11H24Cl2N2 B1456217 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220035-85-7](/img/structure/B1456217.png)
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
Overview
Description
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride consists of a piperidine ring with a methyl group at the 2-position and a pyrrolidinylmethyl group at the 1-position .Scientific Research Applications
Pharmacological Research
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride: is a piperidine derivative that has been explored for its potential pharmacological applications. Piperidine structures are present in many pharmaceuticals and exhibit a wide range of biological activities . This compound, in particular, may be investigated for its receptor binding properties, serving as a lead compound in the development of new therapeutic agents.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its piperidine core is a valuable building block for the construction of complex molecules, including natural products and potential drug candidates. It can undergo various reactions such as cyclization, alkylation, and acylation, which are fundamental in synthetic organic chemistry .
properties
IUPAC Name |
2-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-7-13(10)9-11-5-6-12-8-11;;/h10-12H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPSYFHTSVYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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